molecular formula C10H6Br2 B1630475 1,5-Dibromonaphthalene CAS No. 7351-74-8

1,5-Dibromonaphthalene

Cat. No.: B1630475
CAS No.: 7351-74-8
M. Wt: 285.96 g/mol
InChI Key: CZYAFTZIQWCKOI-UHFFFAOYSA-N
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Description

1,5-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 5 positions of the naphthalene ring. This compound is known for its use in various chemical reactions and applications in scientific research.

Scientific Research Applications

1,5-Dibromonaphthalene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

1,5-Dibromonaphthalene may cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

1,5-Dibromonaphthalene is an important intermediate for the synthesis of further functional groups . There is currently strong interest in using (4,4’-dipyridyl)naphthalenes for diverse applications in supramolecular chemistry . Therefore, future research may focus on exploring these applications further.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromonaphthalene can be synthesized through the bromination of naphthalene. The reaction involves the use of bromine as the brominating agent. The regioselectivity of the bromination can be influenced by the choice of catalyst and reaction conditions. For instance, using calcined montmorillonite KSF clay as a catalyst at room temperature can yield a mixture rich in this compound .

Industrial Production Methods

In industrial settings, the bromination of naphthalene is typically carried out using bromine in the presence of a solvent such as methylene chloride. The reaction is conducted at elevated temperatures to ensure complete bromination. The product is then purified through crystallization or other separation techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium borohydride for reduction and various nucleophiles for substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromonaphthalene
  • 1,8-Dibromonaphthalene
  • 2,6-Dibromonaphthalene

Uniqueness

1,5-Dibromonaphthalene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromonaphthalene isomers, this compound exhibits distinct regioselectivity in its reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1,5-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYAFTZIQWCKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348522
Record name 1,5-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7351-74-8
Record name 1,5-dibromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dibromonaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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